molecular formula C23H24NO2P B052830 N-Boc-Imino-(triphenyl)phosphorane CAS No. 68014-21-1

N-Boc-Imino-(triphenyl)phosphorane

Cat. No. B052830
CAS RN: 68014-21-1
M. Wt: 377.4 g/mol
InChI Key: KNXPVXCUELYHDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iminophosphoranes, including compounds similar to N-Boc-Imino-(triphenyl)phosphorane, involves the reaction of triphenylphosphine with appropriate imino precursors or through the aza-Wittig reaction, which involves the reaction of phosphazides with aldehydes or ketones. A notable example includes the preparation of a triphenylphosphine reagent linked to a linear polystyrene, showcasing the adaptability of phosphine reagents in synthesizing iminophosphoranes under various conditions (Charette, Boezio, & Janes, 2000).

Molecular Structure Analysis

The molecular structure of iminophosphoranes, including those similar to N-Boc-Imino-(triphenyl)phosphorane, is characterized by specific bond lengths and angles that define their geometry and reactivity. For instance, a low-temperature neutron and X-ray diffraction study of imino(triphenyl)phosphorane revealed the P-N bond length and P-N-H angle, providing insight into the structural characteristics of these compounds (Davidson et al., 1998).

Chemical Reactions and Properties

Iminophosphoranes participate in a variety of chemical reactions, including the aza-Wittig reaction, which is utilized for the synthesis of imines and related compounds. They also engage in electrophilic amination reactions, demonstrating their utility in transferring functional groups to N- and C-nucleophiles. An example includes the preparation of N-Boc-3-(4-cyanophenyl)oxaziridine, highlighting the versatility of iminophosphoranes in organic synthesis (Vidal, Guy, Stérin, & Collet, 1993).

Physical Properties Analysis

The physical properties of iminophosphoranes, such as solubility, melting points, and crystalline structure, are crucial for their handling and application in chemical reactions. While specific data on N-Boc-Imino-(triphenyl)phosphorane might not be readily available, studies on related compounds provide valuable insights into their physical characteristics, including crystalline structures obtained through X-ray diffraction.

Chemical Properties Analysis

The chemical properties of iminophosphoranes, including reactivity, stability, and interaction with other chemical species, are defined by their molecular structure. The presence of the imino group and the triphenylphosphorane moiety influences their behavior in synthesis and catalysis. For instance, the reactivity of iminophosphoranes with nitrile complexes to generate hydrolytically sensitive compounds illustrates their chemical versatility (Bokach, Kukushkin, Kelly, Haukka, & Pombeiro, 2005).

Scientific Research Applications

  • Structure Analysis : Studies have focused on determining the structural properties of compounds related to N-Boc-Imino-(triphenyl)phosphorane using techniques like X-ray and neutron diffraction (Davidson et al., 1998).

  • Metal-Mediated Reactions : Research has shown that imino(triphenyl)phosphorane reacts with nitrile complexes of platinum to form hydrolytically sensitive compounds, indicating its potential in organometallic chemistry (Bokach et al., 2005).

  • Dipole Moment Estimation : Investigations into the electronic absorption and fluorescence spectra of coumarin derivatives of imino(triphenyl)phosphorane have been carried out, aiding in understanding the electronic properties of these compounds (Joshi et al., 2014).

  • Ligand Synthesis and Applications : Iminophosphorane compounds have been used as ligands in organometallic chemistry, contributing to the stabilization of various metal complexes (Wingerter et al., 2001).

  • Amination Reactions : N-Boc-iminophosphorane compounds have been employed in the amination of aldehydes, showcasing their utility in organic synthesis (Vidal et al., 1993).

  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of novel heterocycles, demonstrating its versatility in creating complex organic structures (Yamamoto et al., 1999).

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H302, H315, H318, H335, and H411 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

properties

IUPAC Name

tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPVXCUELYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373547
Record name N-Boc-Imino-(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-Imino-(triphenyl)phosphorane

CAS RN

68014-21-1
Record name N-Boc-Imino-(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-Imino-(triphenyl)phosphorane
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Synthesis routes and methods

Procedure details

To the solution of t-butyl carbonazidate in diethyl ether, 49.6 g (0.189 mol) of triphenylphosphine was added in small portions under cooling with ice, and the reaction solution was stirred at room temperature for 1 hour, and the precipitated solid was collected by filtration, washed with 200 mL of hexane and dried under reduced pressure to give 67 g of the desired product as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kadota, T Mikami, A Kohata, J Morimoto… - …, 2023 - Wiley Online Library
With an increasing demand for macromolecular biotherapeutics, the issue of their poor cell‐penetrating abilities requires viable and relevant solutions. Herein, we report tripeptides …
MA Herbage - 2009 - escholarship.org
AbstractNew Methods for the Synthesis of alpha-Amino Acid Derivatives From N-tert-Butanesulfinyl IminesANDThe Synthesis and Application of Novel Amino Acid Based N-tert-…
Number of citations: 2 escholarship.org
FJR Rombouts, CC Hsiao, S Bache, M De Cleyn… - European Journal of …, 2022 - Elsevier
A common challenge for medicinal chemists is to reduce the pK a of strongly basic groups' conjugate acids into a range that preserves the desired effects, usually potency and/or …
Number of citations: 3 www.sciencedirect.com
M Krstic - 2022 - air.unimi.it
UNIVERSITÀ DEGLI STUDI DI MILANO Page 1 TECHNOTRAIN Enabling TECHNOlogies-driven chemistry: a tailored TRAINing research program for batch and flow synthesis of chiral …
Number of citations: 2 air.unimi.it

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